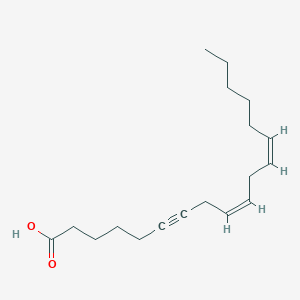
24,25-dihydroxyvitamin D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24,25-Dihydroxyvitamin D2 is a hydroxylated metabolite of vitamin D2, also known as ergocalciferol. This compound plays a crucial role in the regulation of calcium and phosphorus metabolism in the body. It is formed through the hydroxylation of vitamin D2 at the 24th and 25th carbon positions. The compound is significant in maintaining bone health and has various biological functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 24,25-dihydroxyvitamin D2 typically involves the hydroxylation of vitamin D2. The process can be carried out using specific enzymes such as cytochrome P450 enzymes, particularly CYP24A1, which catalyzes the hydroxylation at the 24th and 25th positions . The reaction conditions often include the presence of cofactors like NADPH and oxygen.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that express the necessary hydroxylase enzymes. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 24,25-Dihydroxyvitamin D2 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other hydroxylated metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups in synthetic chemistry applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide in the presence of cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which have distinct biological activities .
Applications De Recherche Scientifique
24,25-Dihydroxyvitamin D2 has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other vitamin D analogs.
Biology: The compound is studied for its role in calcium and phosphorus metabolism and its effects on bone health.
Medicine: Research focuses on its potential therapeutic applications in treating bone disorders and vitamin D deficiencies.
Mécanisme D'action
The mechanism of action of 24,25-dihydroxyvitamin D2 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound modulates the expression of genes involved in calcium and phosphorus homeostasis. This regulation is crucial for maintaining bone health and preventing disorders related to calcium imbalance . The molecular targets include various transport proteins and enzymes that facilitate calcium absorption and utilization.
Comparaison Avec Des Composés Similaires
1,25-Dihydroxyvitamin D2: Another hydroxylated form of vitamin D2 with different biological activities.
24,25-Dihydroxyvitamin D3: A similar compound derived from vitamin D3 (cholecalciferol) with comparable functions.
Uniqueness: 24,25-Dihydroxyvitamin D2 is unique due to its specific hydroxylation pattern, which imparts distinct biological properties. Unlike 1,25-dihydroxyvitamin D2, which is the most active form of vitamin D, this compound has a more specialized role in bone health and calcium metabolism .
Propriétés
Formule moléculaire |
C28H44O3 |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28-/m1/s1 |
Clé InChI |
BPEQZNMKGFTMQE-LXHCYJFYSA-N |
SMILES isomérique |
C[C@H](/C=C/[C@](C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
SMILES canonique |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Synonymes |
24,25-dihydroxyergocalciferol 24,25-dihydroxyvitamin D2 24,25-dihydroxyvitamin D2, (3beta,5Z,7E,22E,24S)-isomer 24,25-dihydroxyvitamin D2, (3beta,5Z,7E,22E,24xi)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-5-[[(2S,3S)-1-[(4-amino-2-methylpyrimidin-5-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]piperidine-1-carboxamide](/img/structure/B1241799.png)
![1-[7-[(dimethylamino)methyl]-4-methoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]cyclohexan-1-ol](/img/structure/B1241800.png)


![1-Cyclopropyl-4-oxo-5-methyl-6-fluoro-7-[(2-aminoethyl)amino]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1241804.png)

![3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid](/img/structure/B1241808.png)


![1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea](/img/structure/B1241812.png)
